molecular formula C13H14FNS B2571793 N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine CAS No. 1343233-19-1

N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine

Cat. No. B2571793
CAS RN: 1343233-19-1
M. Wt: 235.32
InChI Key: ABXRMTQBBRAACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a fluoro-methylphenyl group. The presence of the nitrogen atom suggests that it might be an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the fluoro-methylphenyl group would likely have a significant impact on its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring and the fluoro-methylphenyl group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the thiophene ring and the fluoro-methylphenyl group would all contribute to its properties .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discusses a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound, with a solubility in water of >100 mg/mL, showcases the potential of such chemicals in treating conditions related to neurotransmitter dysregulation (Harrison et al., 2001).

Serotonin Receptor Modulation

Another study presents the pharmacological profile of a novel compound acting as a 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This compound has shown potential in attenuating behaviors induced by 5-HT2A receptor agonists in rats and mice, indicative of its antipsychotic-like efficacy (Vanover et al., 2006).

5-HT1A Receptor Agonism

Research into 5-HT1A receptor agonists for their antidepressant potential has led to the discovery of compounds with enhanced and long-lasting activity after oral administration. Such compounds bind with high affinity and selectivity to 5-HT1A receptors, displaying potent antidepressant potential in preclinical models (Vacher et al., 1999).

Analytical Characterization of Psychoactive Substances

A study on N,N-diallyltryptamines (DALTs) including various derivatives, offers a comprehensive analytical characterization, contributing to the understanding of psychoactive properties and potential clinical or non-clinical uses of such substances (Brandt et al., 2017).

Luminescent Material Development

Research into thiazolidinedione (TD) poly lactic acid (PLA) composite thin films for potential use in bioplastic scintillation and eco-friendly blue emissive layers demonstrates the versatility of these compounds in material science applications (Pai & Kunhanna, 2020).

Potassium Channel Inhibition for Cognitive Enhancement

A study on the inhibition of the potassium voltage-gated channel subfamily H member 3 (KCNH3) showcases the potential of compounds like ASP2905 in enhancing cognitive functions, indicating their relevance in treating conditions like attention deficit/hyperactivity disorder (Takahashi et al., 2018).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled and stored. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promising biological activity, for example, further studies could be carried out to investigate its potential as a drug .

properties

IUPAC Name

N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNS/c1-10-4-5-12(14)7-11(10)8-15-9-13-3-2-6-16-13/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRMTQBBRAACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.